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molecular formula C10H16N2O2S2 B8450930 2-Methyl-propane-2-sulfinic acid (3-thiazol-2-yl-oxetan-3-yl)-amide

2-Methyl-propane-2-sulfinic acid (3-thiazol-2-yl-oxetan-3-yl)-amide

Cat. No. B8450930
M. Wt: 260.4 g/mol
InChI Key: NGYQZNAJYAMLGF-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

A solution of n-butylithium in hexanes (1.6 M, 2.5 mL, 3.99 mmol) was added dropwise to a solution of thiazole (364 mg, 4.23 mmol) in tetrahydrofuran (30 mL) at −78° C. The resulting mixture was stirred for 30 min at −78° C. before a solution of 2-methyl-n-(oxetan-3-ylidene)propane-2-sulfinamide (CAN 1158098-73-7, 500 mg, 2.85 mmol) in tetrahydrofuran (3.5 mL) was added dropwise at −78° C. The reaction solution was stirred for an additional 30 min at −78° C. before being warmed to 22° C., and then was quenched with saturated aqueous ammonium chloride solution. The crude reaction mixture was then partitioned between water and ethyl acetate. The aqueous layer was further extracted with ethyl acetate and the organic layers were combined. The combined layers were washed with saturated aqueous sodium chloride solution, and the washed solution was dried with sodium sulfate and evaporated down to dryness. The crude product was purified by flash-column chromatography (40% ethyl acetate-hexanes, grading to 100% ethyl acetate, then flushing with 10% methanol-dichloromethane) to give the title compound (495 mg, 67%). MS (ESI, m/z): 261.0 (M+H+).
[Compound]
Name
hexanes
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][C:7]([S:10]([N:12]=[C:13]1[CH2:16][O:15][CH2:14]1)=[O:11])([CH3:9])[CH3:8]>O1CCCC1>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:13]1([NH:12][S:10]([C:7]([CH3:9])([CH3:8])[CH3:6])=[O:11])[CH2:16][O:15][CH2:14]1

Inputs

Step One
Name
hexanes
Quantity
2.5 mL
Type
reactant
Smiles
Name
Quantity
364 mg
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1COC1
Name
Quantity
3.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for an additional 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
before being warmed to 22° C.
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was then partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate
WASH
Type
WASH
Details
The combined layers were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the washed solution was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash-column chromatography (40% ethyl acetate-hexanes
CUSTOM
Type
CUSTOM
Details
flushing with 10% methanol-dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC=C1)C1(COC1)NS(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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